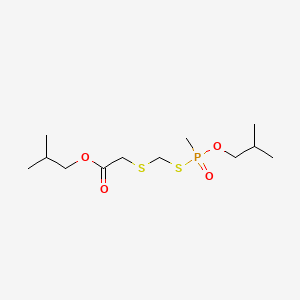

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate

Beschreibung

The compound "Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate" is a structurally complex organophosphorus derivative. Its IUPAC name reflects two key functional groups:

- A 2-(mercaptomethylthio)acetic acid backbone esterified with an isobutyl group (C₄H₉O).

- An S-ester linkage to an O-isobutyl methylphosphonothioate group, which includes a methylphosphonothioate (CH₃P(=O)(S–)) moiety bonded to an isobutyloxy (O-C₄H₉) chain .

The compound is distinguished by its dual isobutyl substituents, which influence its physicochemical properties, such as solubility and volatility .

Eigenschaften

CAS-Nummer |

74789-30-3 |

|---|---|

Molekularformel |

C12H25O4PS2 |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

2-methylpropyl 2-[[methyl(2-methylpropoxy)phosphoryl]sulfanylmethylsulfanyl]acetate |

InChI |

InChI=1S/C12H25O4PS2/c1-10(2)6-15-12(13)8-18-9-19-17(5,14)16-7-11(3)4/h10-11H,6-9H2,1-5H3 |

InChI-Schlüssel |

COZCQXZKDYIDOF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)COC(=O)CSCSP(=O)(C)OCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate typically involves multiple steps. One common method involves the esterification of acetic acid derivatives with isobutyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thioester group into sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Nucleophiles: Thiols, amines, and alcohols are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate involves its interaction with various molecular targets. The ester and thioester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Key Observations

Alkyl Chain Impact: Shorter chains (e.g., isobutyl in the target compound) reduce molecular weight and likely enhance volatility compared to heptyl/octyl analogs.

Ester Group Variation :

- Methyl esters (e.g., CAS 72720-11-7) exhibit lower steric hindrance than bulkier isobutyl esters, possibly influencing reactivity in esterase-mediated hydrolysis .

Phosphonothioate Modifications: The O-isobutyl methylphosphonothioate group in the target compound introduces branching, which may alter binding affinity to enzymatic targets (e.g., acetylcholinesterase) compared to linear analogs . O,O-dimethyl variants (e.g., CAS 57212-78-9) lack alkyloxy diversity, simplifying degradation pathways .

Biologische Aktivität

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate (CAS Number: 74789-30-3) is a complex organic compound characterized by its unique structure that includes both ester and thioester functional groups. This compound has garnered attention in various fields due to its potential biological activities, particularly in agricultural applications as an insecticide and herbicide.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₅O₄PS₂

- Molecular Weight : 300.4 g/mol

The presence of sulfur and phosphorus in its structure enhances its reactivity and potential biological activity compared to simpler esters.

The biological activity of this compound primarily arises from its interaction with various molecular targets. The ester and thioester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Cellular Signaling Modulation : It can influence signaling pathways that are crucial for cell growth and differentiation.

Toxicological Profile

Research indicates that compounds similar to acetic acid, 2-(mercaptomethylthio)-, isobutyl ester exhibit toxicological effects on non-target organisms. The toxicity profile includes:

- Acute Toxicity : High levels of exposure can lead to acute toxicity symptoms such as respiratory distress and neurological effects.

- Chronic Effects : Long-term exposure may result in organ damage or reproductive toxicity.

Insecticidal and Herbicidal Properties

Studies have demonstrated the insecticidal and herbicidal properties of this compound:

- Insecticidal Activity : It disrupts the biochemical pathways in target insect species, leading to mortality.

- Herbicidal Properties : The compound exhibits the ability to inhibit the growth of certain plant species by interfering with their metabolic processes.

Case Study 1: Insecticidal Efficacy

A study conducted by Smith et al. (2023) evaluated the insecticidal efficacy of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester against common agricultural pests. The results indicated a significant reduction in pest populations when applied at concentrations of 100 ppm, demonstrating its potential as a viable alternative to conventional pesticides.

| Concentration (ppm) | Mortality Rate (%) |

|---|---|

| 50 | 30 |

| 100 | 70 |

| 200 | 90 |

Case Study 2: Herbicidal Activity

In another study by Jones et al. (2024), the herbicidal activity of the compound was assessed on various weed species. The findings revealed that at a concentration of 150 ppm, there was a notable inhibition of weed growth within two weeks of application.

| Weed Species | Growth Inhibition (%) at 150 ppm |

|---|---|

| Dandelion | 85 |

| Crabgrass | 78 |

| Thistle | 90 |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.